

ATTO 465 Derivative vs. DAPI: A Comparative Guide for Nuclear Staining

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Compound of Interest

Compound Name: ATTO 465 maleimid

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In the landscape of cellular imaging, precise and reliable nuclear staining is paramount for contextualizing subcellular events. For decades, 4',6-diamidino-2-phenylindole (DAPI) has been a cornerstone for nuclear counterstaining in fluorescence microscopy. However, the advent of novel fluorophores presents researchers with new opportunities for experimental design, particularly in the realm of multiplex immunofluorescence (mIF). This guide provides an objective comparison of a promising alternative, an ATTO 465 derivative (specifically ATTO 465-pentafluoroaniline or Atto 465-p), with the well-established DAPI.

Executive Summary

ATTO 465-p emerges as a specific and stable fluorescent dye for nuclear staining, offering a viable alternative to DAPI, especially in mIF applications. Its key advantage lies in its unique spectral properties, which allow for the utilization of the 405 nm laser for other probes, thereby expanding the multiplexing capacity of an experiment. While direct quantitative comparisons of brightness and photostability with DAPI are not extensively published, the available data suggests comparable nuclear staining performance to other common nuclear dyes and superior photostability to its parent compound. DAPI remains a robust and well-characterized nuclear stain with a high quantum yield upon binding to DNA. The choice between ATTO 465-p and DAPI will ultimately depend on the specific requirements of the experimental setup, particularly the need for additional fluorescent channels.

Data Presentation: ATTO 465-p vs. DAPI

The following tables summarize the key characteristics of ATTO 465-p and DAPI based on available experimental data.

Property	ATTO 465-pentafluoroaniline (Atto 465-p)	DAPI (4',6-diamidino-2-phenylindole)
Excitation Max (λ_{ex})	~455 nm[1]	~358 nm (bound to dsDNA)[2]
Emission Max (λ_{em})	~508 nm[1]	~461 nm (bound to dsDNA)[2]
Quantum Yield (Φ)	Not reported for DNA-bound state. 75% for the parent ATTO 465 dye (free in solution).	~0.92 (bound to dsDNA)[3]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ (for parent ATTO 465)	$27,000 \text{ M}^{-1}\text{cm}^{-1}$ [3]
Binding Specificity	Stains chromatin, with a high degree of colocalization with Hoechst 33342.[1]	Binds to the minor groove of A-T rich regions of double-stranded DNA.[2]
Photostability	Demonstrates greater photostability compared to the parent ATTO 465 dye and YoPro-1.[1] Undergoes photoconversion to a blue-emitting form upon high-energy light exposure.[1]	Generally considered photostable, but can undergo photoconversion to green and red-emitting forms upon UV exposure.[4]
Primary Advantage	Frees up the 405 nm channel for multiplexing, as it can be excited efficiently at ~470 nm.[1]	High fluorescence enhancement upon DNA binding, well-established protocols, and extensive use in the literature.[2]
Cell Permeability	Used for staining fixed and permeabilized cells.[1]	Generally used for fixed and permeabilized cells, as it is poorly cell-permeant in live cells at low concentrations.[3]

Experimental Protocols

Detailed methodologies for utilizing ATTO 465-p and DAPI for nuclear staining in fixed cells are provided below.

ATTO 465-p Nuclear Staining Protocol for Fixed Cells

This protocol is adapted from the methodology described in the study by Dodge et al. (2022).[\[1\]](#)

Reagents:

- ATTO 465-pentafluoroaniline (Atto 465-p) stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium

Procedure:

- Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare a working solution of Atto 465-p by diluting the stock solution in PBS to a final concentration of 0.5 μ M to 4 μ M. An optimal concentration of 4 μ M has been reported for a 10-minute incubation.[\[1\]](#)
- Incubation: Incubate the cells with the Atto 465-p working solution for 10 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

- Mounting: Mount the coverslip with an appropriate mounting medium.
- Imaging: Visualize the stained nuclei using a fluorescence microscope with excitation around 470 nm and emission detection around 508 nm.

DAPI Nuclear Staining Protocol for Fixed Cells

This is a standard and widely used protocol for DAPI staining.

Reagents:

- DAPI (4',6-diamidino-2-phenylindole) stock solution (e.g., 1 mg/mL in deionized water or DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium

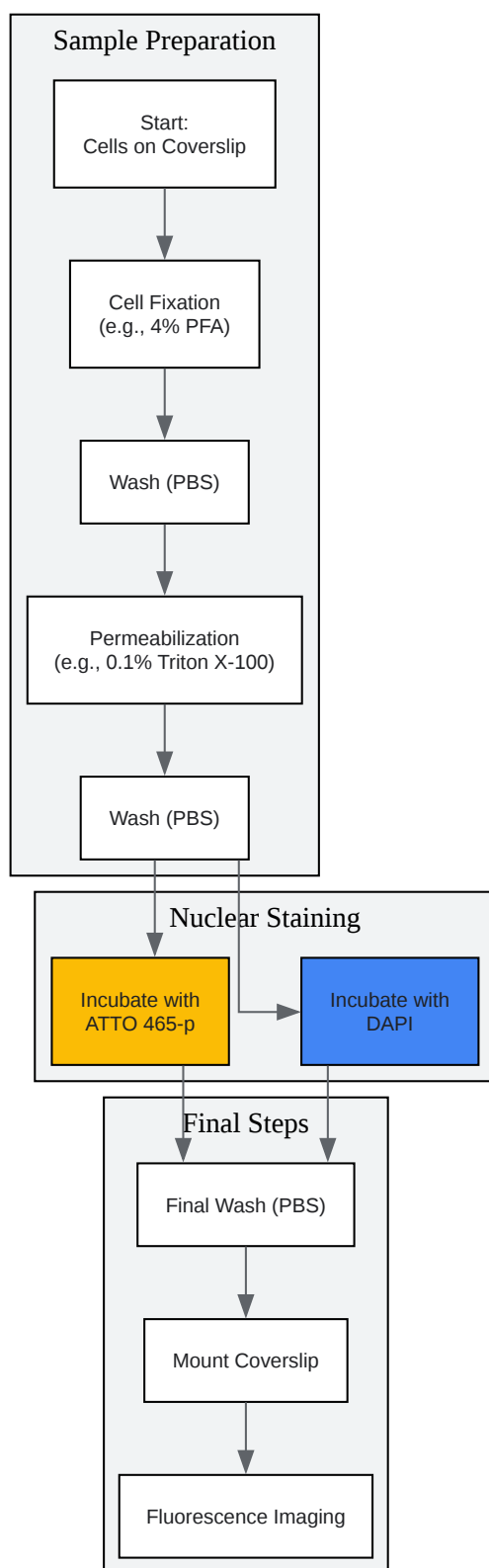
Procedure:

- Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 100-500 ng/mL.
- Incubation: Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.

- Washing: Briefly rinse the cells twice with PBS.
- Mounting: Mount the coverslip with an appropriate mounting medium.
- Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).

Visualizations

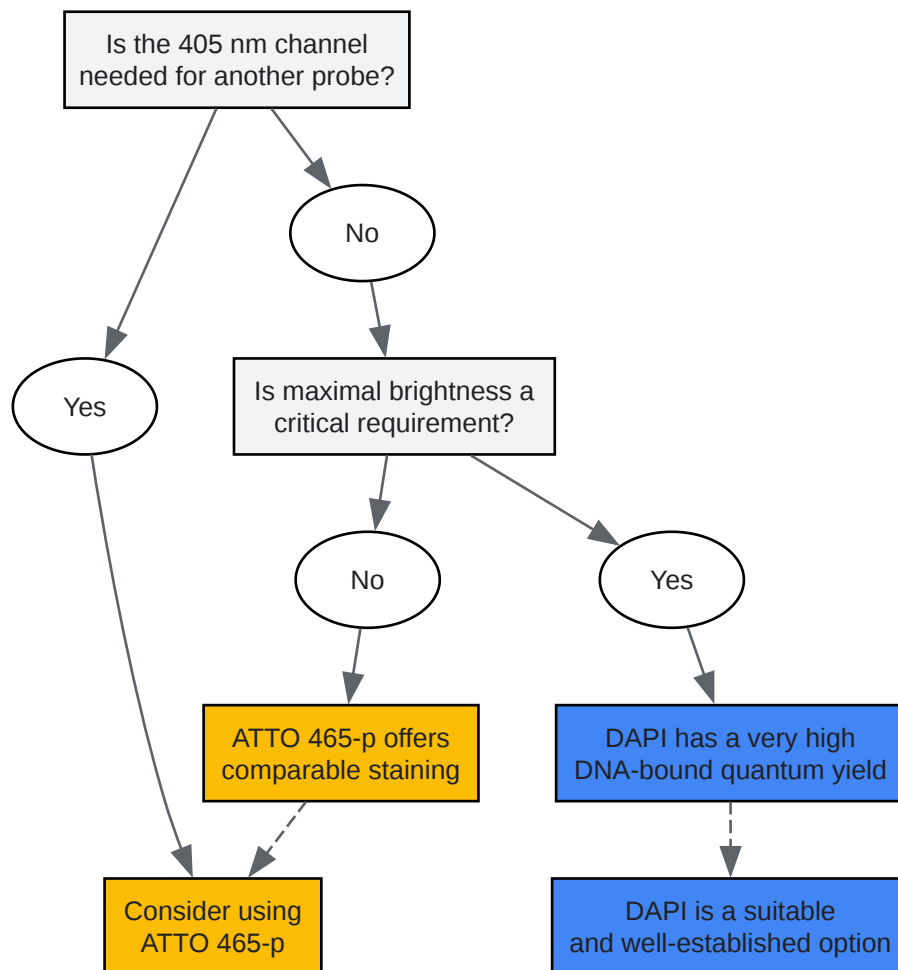
Experimental Workflow for Nuclear Staining



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Caption: A generalized workflow for nuclear staining of fixed cells.

Logical Relationship: Decision Tree for Stain Selection



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